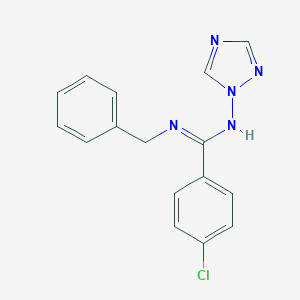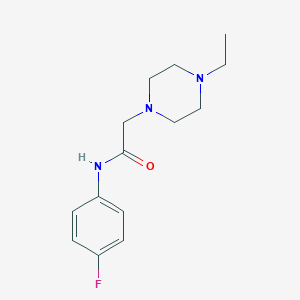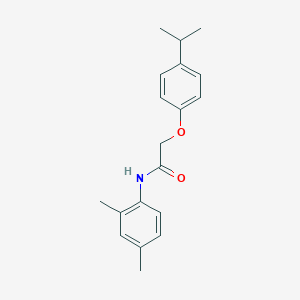![molecular formula C18H15ClN2OS B259193 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, also known as CBX-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBX-8 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. For instance, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various assays and experiments. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to have low toxicity and good bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various diseases. Moreover, the combination of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide derivatives with improved properties and efficacy may lead to the discovery of new drugs for the treatment of cancer and other diseases.
In conclusion, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases. The future research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide may lead to the discovery of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide involves the reaction of 3-chlorobenzylamine with 2-bromoacetic acid to form 5-(3-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then coupled with 4-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Eigenschaften
Produktname |
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide |
|---|---|
Molekularformel |
C18H15ClN2OS |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-5-7-14(8-6-12)17(22)21-18-20-11-16(23-18)10-13-3-2-4-15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
NHXVRUQOFRMFJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
